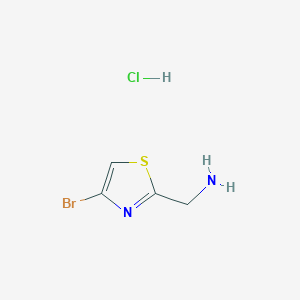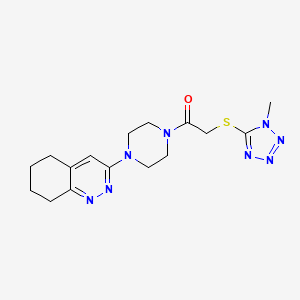
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it is an organic molecule with several functional groups, including a tetrazole, a thioether, a piperazine, and a ketone.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. For example, the tetrazole might undergo reactions typical of aromatic compounds, while the ketone could be involved in reactions like nucleophilic addition.Physical And Chemical Properties Analysis
Physical and chemical properties like melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties.Applications De Recherche Scientifique
Synthesis and Anticandidal Activity
A study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, exploring their structures and evaluating their anticandidal activity and cytotoxic effects. Some of these compounds exhibited potent anticandidal properties with minimal cytotoxicity, indicating potential for developing new antifungal agents (Kaplancıklı et al., 2014).
Antiviral Activity
Another research avenue involved synthesizing derivatives for antiviral applications. For instance, synthesis, reactions, and evaluation of antiviral activity were conducted on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, showing potential in anti-HSV1 and anti-HAV-MBB activities, highlighting the role of these compounds in developing new antiviral drugs (Attaby et al., 2006).
Antimicrobial Potential
Research into novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives showcased their potential as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities, revealing that some were as effective, if not more so, than conventional medicines. This work underscores the significance of these compounds in the search for new antimicrobial drugs (Zaidi et al., 2021).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro antituberculosis activity. Among these compounds, some exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects, suggesting a promising avenue for antituberculosis therapy development (Chitra et al., 2011).
Anti-Breast Cancer Agents
In the pursuit of novel anti-breast cancer agents, a study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing thiazolyl(hydrazonoethyl)thiazoles. These compounds, when subjected to antitumor activity evaluation against MCF-7 tumor cells, showed promising activities, marking a significant step towards developing new treatments for breast cancer (Mahmoud et al., 2021).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Orientations Futures
Future research could involve further studying the compound’s properties, exploring its potential uses, and optimizing its synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and might not apply to the specific compound you mentioned.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8OS/c1-22-16(19-20-21-22)26-11-15(25)24-8-6-23(7-9-24)14-10-12-4-2-3-5-13(12)17-18-14/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQKWWWKOQZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2608811.png)
![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)
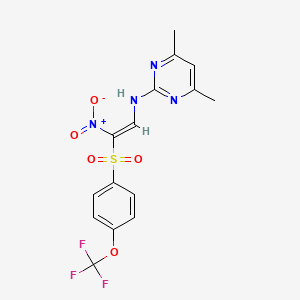
![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
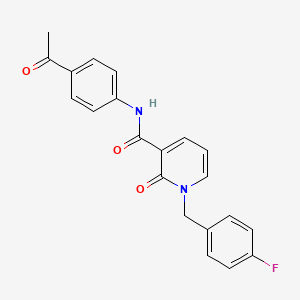
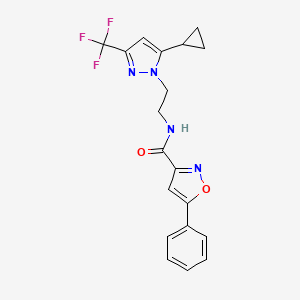
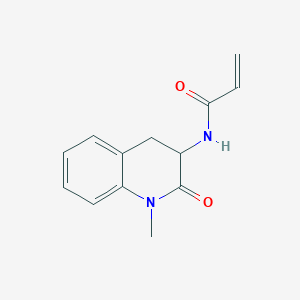
![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)
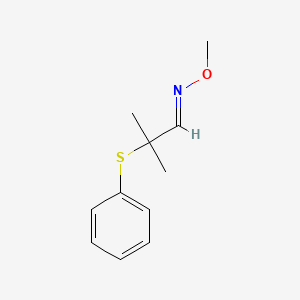
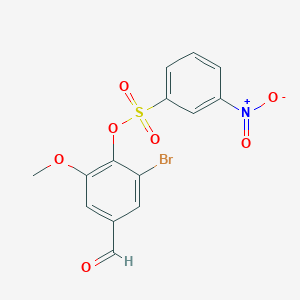
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
